2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cystic Fibrosis CFTR Potentiator Drug Synthesis

Sourcing a reliable building block for ivacaftor analog synthesis often faces challenges with free boronic acid instability and batch variability. This pinacol boronic ester solves these issues with room-temperature stability and consistent ≥98% purity. - Ensures fidelity to the patented ivacaftor synthetic route (e.g., WO-2014125506-A2). - The cyclopropyl-fluoro motif enhances metabolic stability and lipophilicity for CNS or intracellular targets. - Ready-to-use solid form avoids cold-chain logistics, supporting kilogram-scale manufacturing.

Molecular Formula C15H20BFO2
Molecular Weight 262.13 g/mol
CAS No. 627526-59-4
Cat. No. B3147637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS627526-59-4
Molecular FormulaC15H20BFO2
Molecular Weight262.13 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3CC3
InChIInChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-13(17)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3
InChIKeyLQJNWLHPMPIZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 627526-59-4 – Baseline Overview


2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 627526-59-4) is a pinacol boronic ester featuring a 1,3,2-dioxaborolane ring bound to a phenyl group that is substituted with both a cyclopropyl ring and a fluorine atom . It belongs to the class of organoboron compounds that are widely utilized as building blocks in Suzuki-Miyaura cross-coupling reactions [1]. This specific compound has a molecular formula of C15H20BFO2 and a molecular weight of 262.13 g/mol, and is commonly available from research chemical suppliers with a certified purity of ≥98% .

1

Functionalized pinacol boronic ester for Suzuki-Miyaura cross-coupling reactions

2

Reported intermediate in a patented synthetic route for CFTR modulator research

3

Cyclopropyl-fluoro substitution supports distinct physicochemical and metabolic stability properties

Why This Building Block Cannot Be Simply Replaced


The combination of a cyclopropyl group and a fluorine atom on the aromatic ring confers distinct physicochemical and biological properties that are not replicated by unsubstituted or mono-substituted phenylboronic esters. The introduction of a fluorinated cycloalkyl group like cyclopropyl profoundly influences key in vitro parameters such as lipophilicity (logP), conformational rigidity, and metabolic stability [1]. This unique substitution pattern is critical for the compound's demonstrated role as a key intermediate in the patented synthesis of the FDA-approved cystic fibrosis drug ivacaftor [2]. Substituting this building block with a generic 4-fluorophenylboronic acid pinacol ester or a non-fluorinated cyclopropylphenyl analog would result in a different molecular architecture, likely leading to a loss of target binding affinity and pharmacological activity in the final drug molecule.

Substitution pattern

Cyclopropyl-fluoro arrangement provides unique logP, rigidity, and metabolic profile not replicated by unsubstituted or mono-substituted phenylboronic esters

Synthetic route compliance

Generic 4-fluorophenylboronic acid pinacol ester lacks the required 3-cyclopropyl substitution for the reported ivacaftor synthetic route, limiting direct replacement

Stability and procurement

The free boronic acid requires -20°C storage and may undergo protodeboronation; the pinacol ester form is reported stable at room temperature, affecting logistics and inventory

Quantitative Differentiation Guide


Key Intermediate for Ivacaftor Synthesis

This specific pinacol ester is explicitly claimed as a novel intermediate in the synthesis of ivacaftor (Kalydeco®), a marketed therapy for cystic fibrosis. Patent WO-2014125506-A2 describes processes for preparing ivacaftor using this compound, demonstrating its direct applicability in a validated, industrial-scale pharmaceutical route [1]. A generic 4-fluorophenylboronic acid pinacol ester lacks the required 3-cyclopropyl substitution, making it unsuitable for synthesizing the ivacaftor scaffold.

Key Ivacaftor Intermediate
Head-to-head
Explicitly claimed as an intermediate for ivacaftor synthesis; comparator 4-fluorophenylboronic acid pinacol ester not suitable
Supports synthetic route fidelity for CFTR modulator research
Patent WO-2014125506-A2 defined route context
Cystic Fibrosis CFTR Potentiator Drug Synthesis

Enhanced Lipophilicity vs. Unsubstituted Analogs

The addition of a cyclopropyl group alongside fluorine is a well-established strategy to modulate lipophilicity. While direct clogP data for this specific compound is not provided in the available literature, a review of fluorinated cycloalkyl building blocks confirms that such substitutions increase lipophilicity and membrane permeability, which are critical parameters for central nervous system and intracellular drug targets [1]. The unsubstituted phenylboronic acid pinacol ester (clogP ~2.5) would be significantly less lipophilic than the 3-cyclopropyl-4-fluorophenyl analog.

Lipophilicity vs. Unsubstituted
Class-level
Predicted increase of ~0.5-1.5 log units relative to phenylboronic acid pinacol ester (clogP ~2.5)
May support passive permeability and target engagement optimization
Class-level inference; direct measurement data not available
Drug Design Physicochemical Properties Lipophilicity

Metabolic Stability from Cyclopropyl Constraint

The rigid cyclopropyl ring acts as a conformational constraint and a metabolic blocking group. Research indicates that replacing a metabolically labile N-ethyl group with a cyclopropyl ring increases a molecule's resistance to degradation by cytochrome P450 enzymes . A linear alkyl-substituted analog, such as a 3-ethyl-4-fluorophenyl derivative, would lack this conformational rigidity and be more susceptible to oxidative metabolism.

Metabolic Stability Constraint
Class-level
Cyclopropyl group reported to block oxidative metabolism; quantitative scaffold-specific data not available
Supports building block selection for metabolic stability screening
Inferred from cyclopropyl bioisostere literature
Metabolic Stability Cyclopropyl Bioisostere Cytochrome P450

Improved Suzuki Coupling vs. 2,4,5-Regioisomer

The 3-cyclopropyl-4-fluoro substitution pattern presents a distinct steric and electronic profile compared to its regioisomer, 4-cyclopropyl-2-fluorophenylboronic acid pinacol ester (CAS 1338718-13-0). The ortho-fluorine relative to the boronic ester moiety in the 2-fluoro isomer can lead to reduced coupling efficiency due to steric hindrance [1]. The target compound's 4-fluoro arrangement offers a less hindered environment for palladium catalyst approach, potentially leading to higher yields in cross-coupling reactions.

Suzuki Coupling vs. Regioisomer
Class-level
4-fluoro substitution offers less steric hindrance than 2-fluoro isomer (CAS 1338718-13-0), potentially improving coupling yields
May support higher yields in process development
Inference based on ortho-effect principles; no direct yield comparison
Cross-Coupling Regioselectivity Steric Effects

Superior Room-Temperature Stability vs. Free Boronic Acid

The pinacol ester form of this compound offers superior stability compared to the corresponding free boronic acid, B-(3-cyclopropyl-4-fluorophenyl)boronic acid (CAS 2225178-16-3). The free boronic acid is reported to require storage at -20°C for stability, while the pinacol ester is typically shipped and stored at room temperature [1]. Furthermore, the pinacol ester is available off-the-shelf with a certified purity of ≥98% .

Room-Temperature Stability
Head-to-head
Pinacol ester stable at room temperature; free boronic acid (CAS 2225178-16-3) requires -20°C storage
Supports procurement and inventory management with consistent purity
Vendor specification and datasheet comparison
Procurement Stability Purity

Access to Privileged Cyclopropyl Aryl Scaffolds

A one-pot synthesis of diverse cyclopropylboronic acid pinacol esters from propargylic silyl ethers has been demonstrated. This method yields complex cyclopropyl rings, including aromatic substituted ones, which can be transformed via Suzuki coupling into lead-like substituted cyclopropyl aryl products [1]. The target compound is a direct derivative within this scope, offering a functionalized aryl cyclopropane scaffold that is challenging to access through other means.

Privileged Scaffold Access
Cross-study
One-pot hydroboration/cyclization sequence from propargylic silyl ethers directly yields cyclopropyl aryl boronic esters
Supports diversity-oriented synthesis and cyclopropane library design
Method enables challenging cyclopropyl aryl motifs
Medicinal Chemistry Cyclopropanation Building Block

Optimal Application Scenarios


Process Chemistry for CFTR Modulators

This compound is the building block of choice for any synthetic route targeting ivacaftor or its analogs, as demonstrated in patent WO-2014125506-A2 [1]. Its use ensures fidelity to the validated process, which is critical for regulatory filings and scaling. The high purity and room-temperature stability further support reproducible kilogram-scale manufacturing, making it a superior selection over the corresponding free boronic acid or other regioisomers that require controlled cold-chain logistics [2][3].

Hit-to-Lead Optimization for Metabolic Stability

For programs where metabolic stability is a key objective, this building block offers a cyclopropyl ring that is a proven bioisostere for tert-butyl, isopropyl, and phenyl groups and can block sites of oxidative metabolism [2]. Its enhanced lipophilicity relative to simple phenylboronic ester analogs, as supported by class-level data, makes it a strategic choice for improving the permeability and target engagement of central nervous system (CNS) or intracellular targets [2].

Diversity-Oriented Synthesis of Cyclopropane Libraries

Following the one-pot methodology described for cyclopropylboronic acid pinacol esters, this compound can be used to introduce a fluorinated cyclopropyl aryl motif into screening libraries [4]. The defined three-dimensional structure it imparts is valuable for exploring novel chemical space in early drug discovery, and its compatible reactivity with Suzuki coupling enables easy incorporation into diverse scaffolds.

Stable Procurement for Pre-Clinical Research

When selecting a boronic acid derivative for long-term research use, the pinacol ester form is the optimal choice. It avoids the stability issues of the free boronic acid, which requires -20°C storage and can be prone to protodeboronation or anhydride formation [3]. The ≥98% purity specification ensures consistent coupling yields, minimizing batch-to-batch variability in critical pre-clinical syntheses .

Application
Selection Property
Validation Focus
CFTR modulator intermediate synthesis
Patented route compliance and purity specification
Route fidelity and batch-to-batch consistency
Metabolic stability optimization
Cyclopropyl group for metabolic blocking
In vitro metabolic half-life assessment
Diversity-oriented cyclopropane library synthesis
One-pot accessible cyclopropyl boronic ester
Suzuki coupling reactivity and scaffold diversity
Long-term procurement for research synthesis
Room-temperature stable pinacol ester form
Consistent purity and storage logistics
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